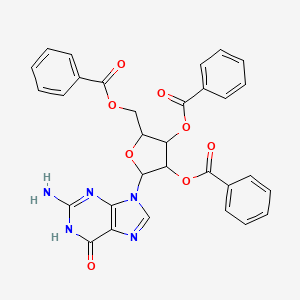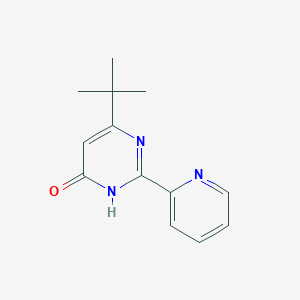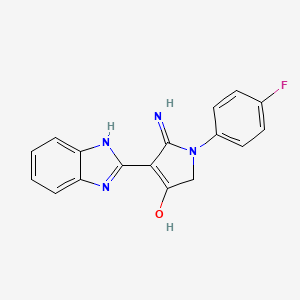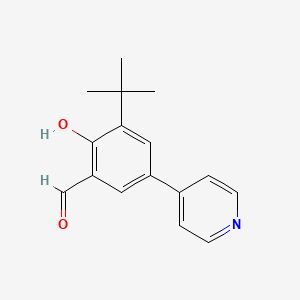
3-(叔丁基)-2-羟基-5-(4-吡啶基)苯甲醛
货号 B1384230
CAS 编号:
342037-22-3
分子量: 255.31 g/mol
InChI 键: QJJYBELQAHABAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an organic molecule that contains a benzaldehyde group, a pyridyl group, and a tert-butyl group. The benzaldehyde group consists of a benzene ring with an aldehyde substituent, the pyridyl group is a basic aromatic ring with a nitrogen atom, and the tert-butyl group is a branched alkyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or reductive amination . These processes involve the reaction of an amine with a carbonyl compound to form an imine or a Schiff base, which is then reduced to the desired compound .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring, a pyridine ring, and a tert-butyl group. The hydroxy group attached to the benzene ring would make it a phenol, and the aldehyde group would give it carbonyl characteristics .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The aldehyde group could undergo nucleophilic addition reactions, the phenol group could participate in electrophilic aromatic substitution reactions, and the pyridine ring could undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and phenol groups could increase its solubility in polar solvents .科学研究应用
1. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Summary of Application : This compound is synthesized for use as a key synthetic intermediate in the production of other valuable pyrazole derivatives .
- Methods of Application : The synthesis involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results or Outcomes : The one-pot reductive amination resulted in good yield . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
2. Synthesis of Polyimides from 4,4′-(3-(tert-Butyl)-4-aminophenoxy)diphenyl ether
- Summary of Application : This compound is used in the synthesis of polyimides, which are high-performance polymers used in many high-tech fields .
- Methods of Application : The synthesis involves iodination, acetyl protection, coupling reaction, and deacetylation protection .
- Results or Outcomes : The resulting polyimides exhibit enhanced solubility in organic solvents at room temperature . They can form transparent, tough, and flexible films by solution-casting .
3. Catalytic Applications of Metal–Organic Frameworks
- Summary of Application : Metal–organic frameworks (MOFs) are an emerging class of porous materials created by the assembly of inorganic connectors and organic linkers. They have potential applications in fields such as gas storage as well as separation, sensing, catalysis, and drug delivery due to its properties such as flexibility, porosity, high surface area and functionality .
- Methods of Application : Among the various synthetic approaches for the preparation of MOFs, solvothermal and microwave-assisted methods are of particular importance .
- Results or Outcomes : They have been recently used as heterogeneous catalysts in Friedel–Crafts reactions, condensations reactions, oxidations, coupling reactions, etc .
4. Synthesis of Pyridinium Salts
- Summary of Application : Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
- Results or Outcomes : Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
5. Catalytic Applications of Metal–Organic Frameworks
- Summary of Application : Metal–organic frameworks (MOFs) are an emerging class of porous materials created by the assembly of inorganic connectors and organic linkers. They have potential applications in fields such as gas storage as well as separation, sensing, catalysis, and drug delivery due to its properties such as flexibility, porosity, high surface area and functionality .
- Methods of Application : Among the various synthetic approaches for the preparation of MOFs, solvothermal and microwave-assisted methods are of particular importance .
- Results or Outcomes : They have been recently used as heterogeneous catalysts in Friedel–Crafts reactions, condensations reactions, oxidations, coupling reactions, etc .
6. Synthesis of Pyridinium Salts
- Summary of Application : Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
- Results or Outcomes : Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
安全和危害
属性
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Bromo-5-nitro-1H-imidazole
6963-65-1
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
942060-14-2
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
864680-71-7

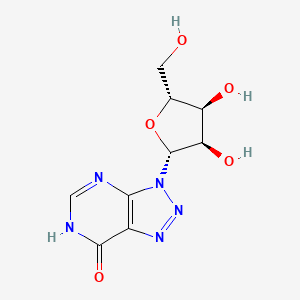

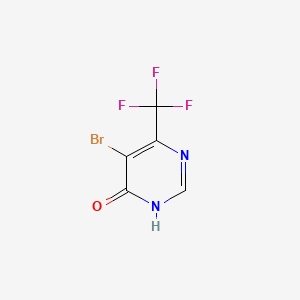
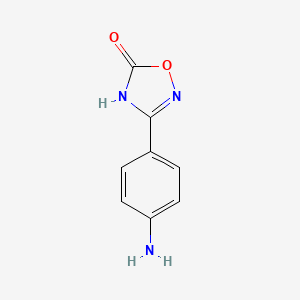
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
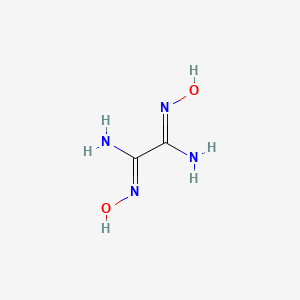
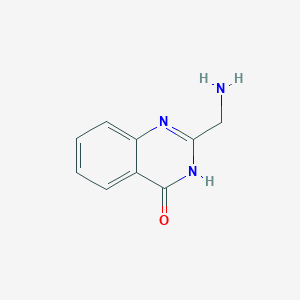
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
